![molecular formula C16H24N2O2 B7563097 (2R)-N-(4-tert-butylphenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7563097.png)
(2R)-N-(4-tert-butylphenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-N-(4-tert-butylphenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide, also known as JNJ-40411813, is a novel compound that has been developed for scientific research purposes. This compound belongs to the class of pyrrolidine carboxamide derivatives and has been found to have potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of (2R)-N-(4-tert-butylphenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide involves its binding to the kappa opioid receptor. This receptor is involved in the regulation of pain, stress, and addiction. By binding to this receptor, (2R)-N-(4-tert-butylphenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide can modulate the activity of the receptor and produce its effects.
Biochemical and Physiological Effects:
(2R)-N-(4-tert-butylphenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide has been found to produce a range of biochemical and physiological effects in preclinical studies. It has been found to have analgesic, anxiolytic, and antidepressant-like effects. It has also been found to have anti-inflammatory effects and to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (2R)-N-(4-tert-butylphenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide is its high affinity for the kappa opioid receptor, which makes it a potential candidate for the development of drugs for the treatment of pain and addiction. However, one of the limitations of this compound is that it has only been tested in preclinical studies, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the research on (2R)-N-(4-tert-butylphenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide. One direction is the development of drugs based on this compound for the treatment of pain, addiction, anxiety, and depression. Another direction is the investigation of the compound's effects on the immune system and its potential applications in the treatment of inflammatory diseases. Additionally, further research is needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of (2R)-N-(4-tert-butylphenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide involves a multi-step process. The first step is the synthesis of the starting material, which is (2R)-2-(tert-butoxycarbonylamino)pyrrolidine-1-carboxylic acid. This is achieved by reacting (2R)-2-aminopyrrolidine with tert-butyl chloroformate in the presence of a base. The resulting product is then treated with hydroxylamine hydrochloride to obtain (2R)-2-(tert-butoxycarbonylamino)-1-hydroxymethylpyrrolidine. The final step involves the removal of the tert-butoxycarbonyl protecting group using trifluoroacetic acid to obtain (2R)-N-(4-tert-butylphenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
(2R)-N-(4-tert-butylphenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide has potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have a high affinity for the kappa opioid receptor, which makes it a potential candidate for the development of drugs for the treatment of pain and addiction. It has also been found to have anxiolytic and antidepressant-like effects in preclinical studies, making it a potential candidate for the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
(2R)-N-(4-tert-butylphenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)12-6-8-13(9-7-12)17-15(20)18-10-4-5-14(18)11-19/h6-9,14,19H,4-5,10-11H2,1-3H3,(H,17,20)/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFPEHPNDZZKOW-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCCC2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC[C@@H]2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-N-(4-tert-butylphenyl)-2-(hydroxymethyl)pyrrolidine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.